4',5'-Dimethoxy-2'-methylacetophenone

Medicinal Chemistry Chalcone Synthesis Anticancer Agents

Researchers synthesizing chalcones or hydrazones face supply uncertainty with inconsistent substitution patterns. 4',5'-Dimethoxy-2'-methylacetophenone is the precise building block: its 4,5-dimethoxy-2-methyl regiochemistry is critical for generating anticancer chalcones with IC50 below 1 µM, and it yields hydrazone derivatives with well-defined crystal structures for docking studies. A documented route to CAS 31465-72-2 eliminates route-scouting delays. • Zero H-bond donors (TPSA 35.53 Ų) and LogP 2.12 ensure favorable permeability for intracellular targets. • 97% purity, verified by NMR, HPLC, and GC batch QC. • Ambient storage and shipping simplify logistics.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 24186-66-1
Cat. No. B1363962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4',5'-Dimethoxy-2'-methylacetophenone
CAS24186-66-1
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C(=O)C)OC)OC
InChIInChI=1S/C11H14O3/c1-7-5-10(13-3)11(14-4)6-9(7)8(2)12/h5-6H,1-4H3
InChIKeyVJQQZPBPWOLATE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4',5'-Dimethoxy-2'-methylacetophenone Overview


4',5'-Dimethoxy-2'-methylacetophenone (CAS 24186-66-1) is an aromatic ketone with the molecular formula C11H14O3 and molecular weight 194.23 g/mol [1]. It belongs to the acetophenone class and features two methoxy groups at the 4' and 5' positions and a methyl group at the 2' position on the phenyl ring . The compound exists as a solid at room temperature with a predicted melting point of 68 °C and predicted boiling point of 301.4±37.0 °C . It is primarily employed as a synthetic intermediate in the preparation of pharmaceuticals and agrochemicals, serving as a building block in organic synthesis . The compound is commercially available with standard purities typically at 97%, with batch-specific quality control documentation including NMR, HPLC, and GC analyses .

4',5'-Dimethoxy-2'-methylacetophenone vs. Generic Analogs


The specific substitution pattern of 4',5'-dimethoxy-2'-methylacetophenone—featuring two electron-donating methoxy groups at the 4' and 5' positions and a methyl group at the 2' position—is not interchangeable with other acetophenone derivatives due to the critical role of regiochemistry in downstream synthetic transformations. Substitution with analogs such as 3',4'-dimethoxyacetophenone (CAS 1131-62-0), 2',5'-dimethoxyacetophenone (CAS 1201-38-3), or 3',5'-dimethoxyacetophenone (CAS 39151-19-4) would fundamentally alter the electronic and steric properties of the aromatic ring, leading to different reactivity profiles in subsequent reactions [1]. The 4,5-dimethoxy-2-methyl substitution pattern provides a specific electron density distribution on the aromatic ring that influences electrophilic aromatic substitution regioselectivity and the electronic properties of derivatives such as chalcones and hydrazones [2]. In applications involving chalcone synthesis, the methoxy substituents on the aromatic cycle of the acetophenone residue have a demonstrated positive impact on biological activity, making the precise substitution pattern critical [3]. Generic substitution would yield different products with unpredictable or suboptimal properties in the intended synthetic pathway.

4',5'-Dimethoxy-2'-methylacetophenone Differentiation Evidence


Anticancer Chalcone Precursor

4',5'-Dimethoxy-2'-methylacetophenone serves as a specific acetophenone component in chalcone synthesis, where methoxy substituents on the aromatic cycle of the acetophenone residue have a positive impact on anticancer activity compared to other substitution patterns. Studies on chalcone derivatives demonstrate that methoxy substituents on the acetophenone aromatic ring contribute to enhanced anticancer activity, with half-maximal inhibitory concentrations (IC50) lower than 1 µM in optimized compounds [1]. The 4,5-dimethoxy-2-methyl substitution pattern provides distinct electronic properties that influence chalcone reactivity and biological performance.

Medicinal Chemistry Chalcone Synthesis Anticancer Agents

Physicochemical Property Differentiation

4',5'-Dimethoxy-2'-methylacetophenone exhibits distinct predicted physicochemical properties compared to common acetophenone analogs. The compound has a predicted consensus Log Po/w of 2.12 and Log S (ESOL) of -2.37 (solubility 0.835 mg/mL), placing it in the 'Soluble' class . In contrast, unsubstituted acetophenone (CAS 98-86-2) has a predicted LogP of approximately 1.65 and higher water solubility, while more heavily substituted analogs like 3',4',5'-trimethoxyacetophenone exhibit increased lipophilicity [1]. These differences in lipophilicity and solubility profiles directly impact compound behavior in biological assays, membrane permeability, and suitability for specific synthetic applications.

Physicochemical Properties Drug Design Lipophilicity

Literature-Verified Downstream Synthesis

4',5'-Dimethoxy-2'-methylacetophenone has established downstream synthetic utility with literature-verified protocols. The compound has been documented as a precursor in a validated synthetic route to the derivative with CAS 31465-72-2, with the route referenced in Journal of the Chemical Society (1937, p. 427, 430) and Journal of the American Chemical Society (1971, vol. 93, p. 1452-1466) . This established synthetic pathway provides a reproducibility advantage over other acetophenone analogs that may lack documented downstream applications. The existence of peer-reviewed synthetic procedures reduces method development time and increases confidence in synthetic outcomes compared to exploring unvalidated routes with alternative precursors.

Organic Synthesis Synthetic Intermediates Process Chemistry

Hydrazone Derivative Crystallography

4',5'-Dimethoxy-2'-methylacetophenone has been successfully employed in the synthesis of a novel bromo hydrazine derivative: (E)-2-(2-bromo-4,5-dimethoxybenzilidene)-1-(4,5-dimethoxy-2-methylphenyl)-1-hydroxyhydrazine, with full crystallographic characterization [1]. The crystal structure confirms that the derivative crystallizes in monoclinic space group P21/n and consists of a bromo dimethoxy phenyl ring and methyl dimethoxy phenyl ring interlinked via a hydrazide moiety. The study included DFT calculations (B3LYP method with LAV2P** basis set) to explore molecular geometry, HOMO-LUMO energies, and molecular electrostatic potential. Molecular docking studies investigated probable binding modes with S. aureus (PDB: 4ALI), E. coli (PDB: 1QG6), colon cancer (PDB: 2hq6), and lung cancer (PDB: 1x2j) receptors [1].

Crystallography Derivative Synthesis Molecular Docking

Drug-Likeness Assessment Profile

4',5'-Dimethoxy-2'-methylacetophenone exhibits a computed Topological Polar Surface Area (TPSA) of 35.53 Ų and contains three hydrogen bond acceptors with zero hydrogen bond donors . This profile distinguishes it from other acetophenone derivatives: 2'-hydroxyacetophenone contains both H-bond donor and acceptor functionality (OH group), while 4'-hydroxy-3'-methoxyacetophenone presents additional hydrogen bonding capacity. The absence of hydrogen bond donors in this compound influences its membrane permeability and solubility characteristics, making it particularly suitable for applications where passive diffusion across biological membranes is desired without the confounding effects of hydrogen bond donor interactions.

Computational Chemistry Drug Design ADME Properties

Predicted Boiling Point and Thermal Stability Profile for Process Chemistry Applications

4',5'-Dimethoxy-2'-methylacetophenone has a predicted melting point of 68 °C and predicted boiling point of 301.4±37.0 °C at standard atmospheric pressure, with a predicted density of 1.048±0.06 g/cm³ . In comparison, unsubstituted acetophenone has a boiling point of 202 °C, while 3',4'-dimethoxyacetophenone (CAS 1131-62-0) has a boiling point of approximately 286-288 °C. The higher boiling point of this compound (301.4 °C) compared to mono- and some di-methoxy analogs reflects the cumulative effect of multiple substituents on intermolecular interactions, which may influence purification strategies and thermal stability during synthetic transformations.

Process Chemistry Thermal Stability Scale-Up Synthesis

4',5'-Dimethoxy-2'-methylacetophenone Application Scenarios


Anticancer Chalcone Synthesis

4',5'-Dimethoxy-2'-methylacetophenone is optimally employed as an acetophenone component in Claisen-Schmidt condensations to generate chalcone derivatives with potent anticancer activity. The 4,5-dimethoxy-2-methyl substitution pattern on the acetophenone aromatic ring contributes to enhanced biological activity, with optimized chalcones derived from methoxy-substituted acetophenones demonstrating IC50 values lower than 1 µM [1]. The compound's zero hydrogen bond donor profile (TPSA 35.53 Ų) and intermediate lipophilicity (LogP 2.12) make it a suitable precursor for generating derivatives with favorable membrane permeability characteristics for intracellular anticancer targets.

Hydrazone Derivatives for Drug Design

This compound serves as a validated precursor for synthesizing structurally defined hydrazone derivatives suitable for crystallographic analysis and structure-based drug design. The successful synthesis and crystallographic characterization of (E)-2-(2-bromo-4,5-dimethoxybenzilidene)-1-(4,5-dimethoxy-2-methylphenyl)-1-hydroxyhydrazine, which crystallizes in monoclinic space group P21/n, demonstrates the compound's utility in generating derivatives with well-defined crystal structures [2]. The ability to obtain high-quality crystallographic data enables precise structure-activity relationship studies and molecular docking investigations against targets including S. aureus, E. coli, and various cancer receptors [2].

Validated Downstream Synthesis Route

4',5'-Dimethoxy-2'-methylacetophenone is the preferred starting material for synthesizing the derivative with CAS 31465-72-2 via a documented route referenced in Journal of the Chemical Society (1937) and Journal of the American Chemical Society (1971) . This literature validation reduces method development time and increases confidence in synthetic outcomes compared to exploring unvalidated routes with alternative precursors. The established synthetic pathway provides reproducible access to this downstream compound, making this acetophenone derivative the rational procurement choice for researchers targeting this specific synthetic sequence.

Specific Electronic/Steric Intermediate

This compound is the appropriate choice for applications requiring the specific electronic and steric properties conferred by the 4,5-dimethoxy-2-methyl substitution pattern. The two methoxy groups provide electron-donating character that activates specific positions on the aromatic ring for electrophilic substitution, while the 2-methyl group introduces steric hindrance that can direct regioselectivity in subsequent transformations [3]. The compound's physicochemical profile—including predicted melting point (68 °C), boiling point (301.4 °C), and density (1.048 g/cm³) —supports its handling and purification under standard laboratory conditions. For research programs requiring reproducible access to molecules with this specific substitution pattern, 4',5'-dimethoxy-2'-methylacetophenone is the procurement choice, as alternative isomers would yield different products with unpredictable properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4',5'-Dimethoxy-2'-methylacetophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.